2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a carboxylic acid functional group at the third position
Scientific Research Applications
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 2-cyanopyridine under acidic conditions to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern but share the pyrazole and pyridine rings.
Uniqueness
2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Properties
IUPAC Name |
2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)12-10(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPDUEBJANEYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CC=CC3=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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